2-Methoxy-8-methylnaphthalene-1,4-dione
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Overview
Description
2-Methoxy-8-methylnaphthalene-1,4-dione is a chemical compound with the molecular formula C₁₂H₁₀O₃. It is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of methoxy and methyl groups attached to the naphthalene ring, which influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-8-methylnaphthalene-1,4-dione can be achieved through several methodsThis can be done using reagents such as methyl iodide and sodium methoxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-8-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cerium oxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
2-Methoxy-8-methylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it useful in studies related to cell signaling and metabolism.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-8-methylnaphthalene-1,4-dione involves its interaction with cellular components. It can act as an electron acceptor in redox reactions, influencing various biochemical pathways. The compound may target specific enzymes or proteins, leading to changes in cellular function and metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Methylnaphthalene-1,4-dione: Lacks the methoxy group, which affects its reactivity and biological activity.
2-Hydroxy-3-methylnaphthalene-1,4-dione:
Uniqueness
2-Methoxy-8-methylnaphthalene-1,4-dione is unique due to the presence of both methoxy and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
37867-02-0 |
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Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-methoxy-8-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O3/c1-7-4-3-5-8-9(13)6-10(15-2)12(14)11(7)8/h3-6H,1-2H3 |
InChI Key |
ODCYZBFITLLXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(C2=O)OC |
Origin of Product |
United States |
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